(5-Ethoxy-2-fluorophenyl)(methyl)sulfane
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Overview
Description
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: is a versatile chemical compound with the molecular formula C9H11FOS and a molecular weight of 186.25 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, a fluorine atom, and a sulfane group attached to a phenyl ring. Due to its distinct chemical properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 5-ethoxy-2-fluorobenzene with methyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) , and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: : On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product quality.
Chemical Reactions Analysis
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 5-ethoxy-2-fluorophenyl sulfone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: : Reduction reactions can convert the compound to 5-ethoxy-2-fluorophenyl methyl sulfide using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Substitution reactions involve replacing the sulfane group with other functional groups, such as nitro or chloro , using appropriate reagents like nitric acid (HNO3) or thionyl chloride (SOCl2) .
Common Reagents and Conditions: : The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the formation of the desired products.
Major Products Formed: : The major products formed from these reactions include 5-ethoxy-2-fluorophenyl sulfone , 5-ethoxy-2-fluorophenyl methyl sulfide , and various substituted derivatives.
Scientific Research Applications
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: : The compound is explored for its potential therapeutic properties in drug discovery and development.
Industry: : It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Ethoxy-2-fluorophenyl)(methyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Ethoxy-2-fluorophenyl methyl sulfide
5-Ethoxy-2-fluorophenyl sulfone
5-Ethoxy-2-fluorophenyl methyl sulfide
These compounds share similar structural features but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.
Properties
IUPAC Name |
4-ethoxy-1-fluoro-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMSQGKELXHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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